3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide
3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1000597
InChI:
InChI=1S/C13H14BrN3O3S/c1-20-10-3-2-8(6-9(10)14)12(19)16-13(21)17-5-4-15-11(18)7-17/h2-3,6H,4-5,7H2,1H3,(H,15,18)(H,16,19,21)
SMILES:
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2)Br
Molecular Formula:
C13H14BrN3O3S
Molecular Weight:
372.24 g/mol
3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide
CAS No.:
Cat. No.: VC1000597
Molecular Formula: C13H14BrN3O3S
Molecular Weight: 372.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrN3O3S |
|---|---|
| Molecular Weight | 372.24 g/mol |
| IUPAC Name | 3-bromo-4-methoxy-N-(3-oxopiperazine-1-carbothioyl)benzamide |
| Standard InChI | InChI=1S/C13H14BrN3O3S/c1-20-10-3-2-8(6-9(10)14)12(19)16-13(21)17-5-4-15-11(18)7-17/h2-3,6H,4-5,7H2,1H3,(H,15,18)(H,16,19,21) |
| Standard InChI Key | UGMJLPMDTMUYDV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator